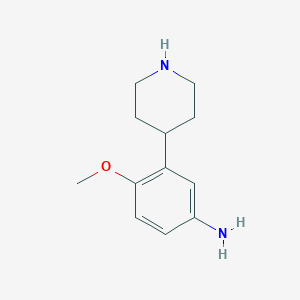![molecular formula C19H19NO4 B12590328 3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid CAS No. 649773-78-4](/img/structure/B12590328.png)
3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These compounds are characterized by the presence of a benzoic acid moiety, which is a benzene ring with a carboxylic acid group attached. The compound has a complex structure with multiple functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Amide Bond: The initial step involves the formation of an amide bond between 3-aminobenzoic acid and 3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-Oxo-3-[4-(methyl)phenyl]propanamido}benzoic acid
- 3-{3-Oxo-3-[4-(ethyl)phenyl]propanamido}benzoic acid
- 3-{3-Oxo-3-[4-(butyl)phenyl]propanamido}benzoic acid
Uniqueness
3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds with different alkyl groups.
Properties
CAS No. |
649773-78-4 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[[3-oxo-3-(4-propan-2-ylphenyl)propanoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H19NO4/c1-12(2)13-6-8-14(9-7-13)17(21)11-18(22)20-16-5-3-4-15(10-16)19(23)24/h3-10,12H,11H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
DBIPDSRTKGHNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
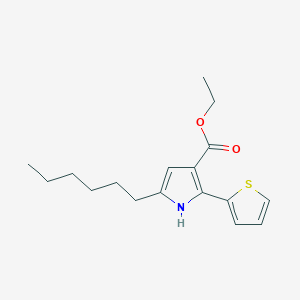
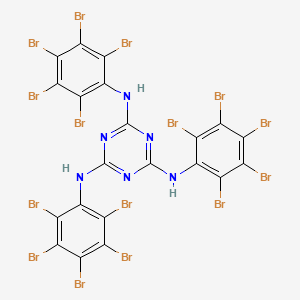
![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
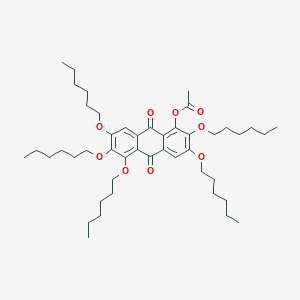
![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)
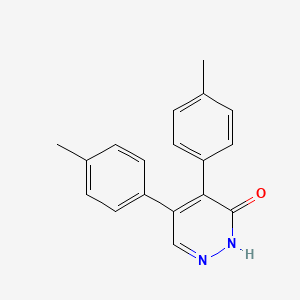
![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
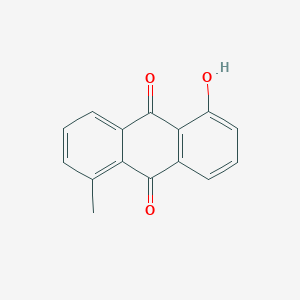
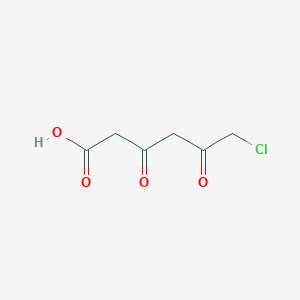
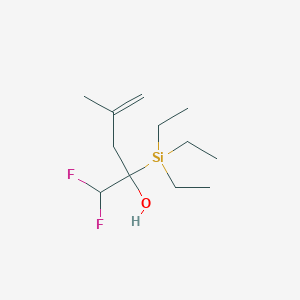
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)
